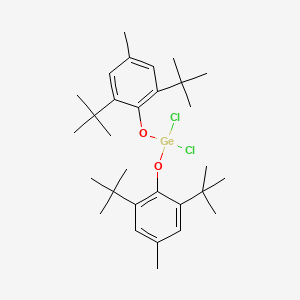
Dichlorobis(2,6-di-tert-butyl-4-methylphenoxy)germane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dichlorobis(2,6-di-tert-butyl-4-methylphenoxy)germane is a chemical compound that belongs to the class of organogermanium compounds It is characterized by the presence of two 2,6-di-tert-butyl-4-methylphenoxy groups attached to a germanium atom, which is also bonded to two chlorine atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Dichlorobis(2,6-di-tert-butyl-4-methylphenoxy)germane typically involves the reaction of germanium tetrachloride with 2,6-di-tert-butyl-4-methylphenol in the presence of a base. The reaction proceeds through the formation of an intermediate, which then reacts with additional 2,6-di-tert-butyl-4-methylphenol to yield the final product. The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, to prevent oxidation and moisture interference.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, industrial production would require stringent quality control measures to ensure consistency and safety.
化学反应分析
Types of Reactions
Dichlorobis(2,6-di-tert-butyl-4-methylphenoxy)germane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form germanium oxides.
Reduction: Reduction reactions can convert the germanium center to a lower oxidation state.
Substitution: The chlorine atoms can be substituted with other ligands, such as alkyl or aryl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like Grignard reagents for substitution. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield germanium dioxide, while substitution reactions can produce a variety of organogermanium compounds with different functional groups.
科学研究应用
Dichlorobis(2,6-di-tert-butyl-4-methylphenoxy)germane has several scientific research applications, including:
Chemistry: It is used as a precursor for the synthesis of other organogermanium compounds and as a catalyst in certain organic reactions.
Biology: Research is ongoing to explore its potential as an antioxidant and its effects on biological systems.
Medicine: Preliminary studies suggest that organogermanium compounds may have therapeutic properties, such as anti-inflammatory and anticancer activities.
Industry: The compound is investigated for its use in materials science, particularly in the development of advanced polymers and coatings.
作用机制
The mechanism by which Dichlorobis(2,6-di-tert-butyl-4-methylphenoxy)germane exerts its effects is not fully understood. it is believed to involve interactions with cellular components, such as proteins and nucleic acids, through its phenoxy groups. These interactions may modulate various biochemical pathways, leading to the observed biological effects. The germanium center may also play a role in redox reactions, contributing to the compound’s antioxidant properties.
相似化合物的比较
Similar Compounds
- Dichlorobis(2,6-di-tert-butylphenoxy)germane
- Dichlorobis(2,6-di-tert-butyl-4-methoxyphenoxy)germane
- Dichlorobis(2,6-di-tert-butyl-4-hydroxyphenoxy)germane
Uniqueness
Dichlorobis(2,6-di-tert-butyl-4-methylphenoxy)germane is unique due to the presence of the 4-methyl group on the phenoxy ligands. This structural feature can influence the compound’s reactivity, stability, and interactions with other molecules. Compared to similar compounds, it may exhibit different chemical and biological properties, making it a valuable subject of study in various research fields.
属性
CAS 编号 |
88337-84-2 |
|---|---|
分子式 |
C30H46Cl2GeO2 |
分子量 |
582.2 g/mol |
IUPAC 名称 |
dichloro-bis(2,6-ditert-butyl-4-methylphenoxy)germane |
InChI |
InChI=1S/C30H46Cl2GeO2/c1-19-15-21(27(3,4)5)25(22(16-19)28(6,7)8)34-33(31,32)35-26-23(29(9,10)11)17-20(2)18-24(26)30(12,13)14/h15-18H,1-14H3 |
InChI 键 |
DKCINFWREZTXQB-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C(=C1)C(C)(C)C)O[Ge](OC2=C(C=C(C=C2C(C)(C)C)C)C(C)(C)C)(Cl)Cl)C(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl 3-[1-(4-methylbenzene-1-sulfonyl)-1H-indol-3-yl]propanoate](/img/structure/B14386386.png)

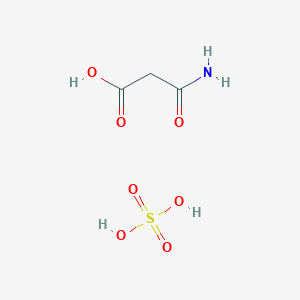


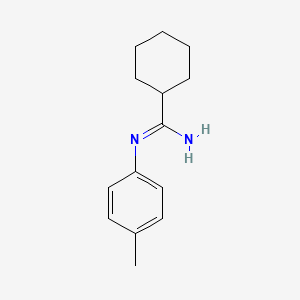
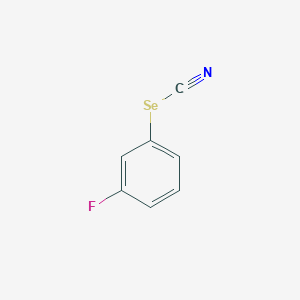
![3-Cyano-1-[(4-fluorophenyl)methyl]quinolin-1-ium](/img/structure/B14386416.png)
![2,6-Difluoro-N-[(2-fluoro-4-iodophenyl)carbamoyl]benzamide](/img/structure/B14386418.png)
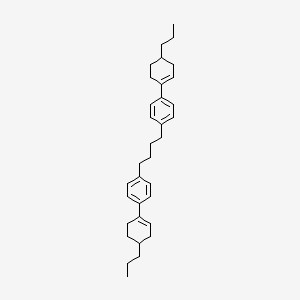

![2-[(2-Oxo-2-phenylethyl)sulfanyl]-1-phenylethyl acetate](/img/structure/B14386436.png)

![Diethyl [1-(furan-2-yl)-5-methyl-3-oxohex-4-en-1-yl]phosphonate](/img/structure/B14386469.png)
